Cas no 797804-50-3 (Methyl 3-formyl-1H-indazole-5-carboxylate)

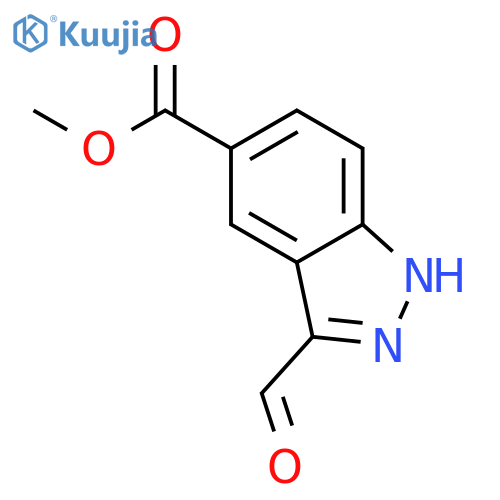

797804-50-3 structure

商品名:Methyl 3-formyl-1H-indazole-5-carboxylate

CAS番号:797804-50-3

MF:C10H8N2O3

メガワット:204.18212223053

MDL:MFCD10696842

CID:1026372

PubChem ID:27274683

Methyl 3-formyl-1H-indazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-formyl-1H-indazole-5-carboxylate

- 3-formyl-1H-Indazole-5-carboxylic acid methyl ester

- methyl 3-formyl-2H-indazole-5-carboxylate

- Z1509654497

- AM86128

- DTXSID20650581

- 1H-Indazole-5-carboxylic acid,3-formyl-,methyl ester

- ASNIOVVZBFNGJZ-UHFFFAOYSA-N

- AKOS016003724

- XGB80450

- AS-78959

- CS-0054301

- 797804-50-3

- Methyl3-formyl-1H-indazole-5-carboxylate

- EN300-6489586

- AB58316

- FT-0710892

- SCHEMBL377682

- MFCD10696842

- N10013

- 1H-INDAZOLE-5-CARBOXYLIC ACID, 3-FORMYL-, METHYL ESTER

-

- MDL: MFCD10696842

- インチ: InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12)

- InChIKey: ASNIOVVZBFNGJZ-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC2=C(NN=C2C=O)C=C1

計算された属性

- せいみつぶんしりょう: 204.05354

- どういたいしつりょう: 204.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 72Ų

じっけんとくせい

- PSA: 72.05

Methyl 3-formyl-1H-indazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M305895-25mg |

Methyl 3-formyl-1H-indazole-5-carboxylate |

797804-50-3 | 25mg |

$ 185.00 | 2022-06-04 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1004-5G |

methyl 3-formyl-1H-indazole-5-carboxylate |

797804-50-3 | 97% | 5g |

¥ 7,682.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y0993995-1g |

Methyl 3-formyl-1H-indazole-5-carboxylate |

797804-50-3 | 95% | 1g |

$370 | 2024-08-02 | |

| Enamine | EN300-6489586-1.0g |

methyl 3-formyl-1H-indazole-5-carboxylate |

797804-50-3 | 95% | 1.0g |

$388.0 | 2023-07-10 | |

| Enamine | EN300-6489586-5.0g |

methyl 3-formyl-1H-indazole-5-carboxylate |

797804-50-3 | 95% | 5.0g |

$1192.0 | 2023-07-10 | |

| Enamine | EN300-6489586-10.0g |

methyl 3-formyl-1H-indazole-5-carboxylate |

797804-50-3 | 95% | 10.0g |

$1990.0 | 2023-07-10 | |

| Chemenu | CM150852-1g |

Methyl 3-formyl-1H-indazole-5-carboxylate |

797804-50-3 | 95% | 1g |

$636 | 2021-08-05 | |

| eNovation Chemicals LLC | D684014-100mg |

methyl 3-formyl-1H-indazole-5-carboxylate |

797804-50-3 | 97% | 100mg |

$155 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124941-1g |

Methyl 3-formyl-1H-indazole-5-carboxylate |

797804-50-3 | 97% | 1g |

¥3327.00 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1004-500mg |

methyl 3-formyl-1H-indazole-5-carboxylate |

797804-50-3 | 97% | 500mg |

¥1865.0 | 2024-04-17 |

Methyl 3-formyl-1H-indazole-5-carboxylate 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

797804-50-3 (Methyl 3-formyl-1H-indazole-5-carboxylate) 関連製品

- 885519-98-2(3-Formyl-1H-indazole-5-carboxylic acid)

- 891782-58-4(1h-Indazole-3,6-dicarboxylic Acid Diethyl Ester)

- 433728-79-1(Methyl 3-formyl-1H-indazole-4-carboxylate)

- 885518-86-5(3-Formyl-6-indazolecarboxylic Acid methyl ester)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:797804-50-3)Methyl 3-formyl-1H-indazole-5-carboxylate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):200.0/382.0